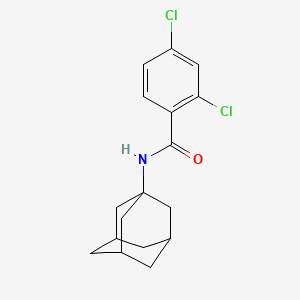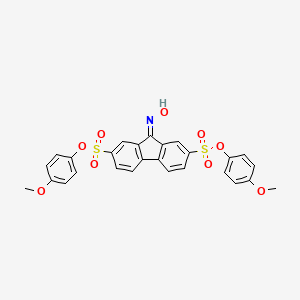
bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a fluorene core substituted with methoxyphenyl and hydroxyimino groups, along with sulfonate functionalities. These structural elements contribute to its distinctive chemical behavior and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves multi-step organic reactions. One common approach includes the initial formation of the fluorene core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution reactions. The hydroxyimino group is then introduced via oximation reactions, and finally, sulfonation is carried out to attach the sulfonate groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate each step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures the scalability of the production process while maintaining the purity and quality of the final product .
化学反応の分析
Types of Reactions
Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Sulfonation/Desulfonation: The sulfonate groups can be introduced or removed under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyimino group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted fluorene derivatives .
科学的研究の応用
Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
作用機序
The mechanism of action of bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes or receptors, potentially modulating their activity. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions contribute to the compound’s observed biological activities and potential therapeutic effects .
類似化合物との比較
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: A structurally similar compound with hydroxyphenyl groups instead of methoxyphenyl and hydroxyimino groups.
9,9-Bis(4-methoxyphenyl)fluorene: Lacks the hydroxyimino and sulfonate groups, resulting in different chemical properties and applications.
9,9-Bis(4-methoxyphenyl)-substituted fluorene-based hole transport materials: Used in perovskite solar cells for their hole-transporting properties
Uniqueness
Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes .
特性
分子式 |
C27H21NO9S2 |
|---|---|
分子量 |
567.6 g/mol |
IUPAC名 |
bis(4-methoxyphenyl) 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C27H21NO9S2/c1-34-17-3-7-19(8-4-17)36-38(30,31)21-11-13-23-24-14-12-22(16-26(24)27(28-29)25(23)15-21)39(32,33)37-20-9-5-18(35-2)6-10-20/h3-16,29H,1-2H3 |
InChIキー |
MFBYEIYUHIXHGZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


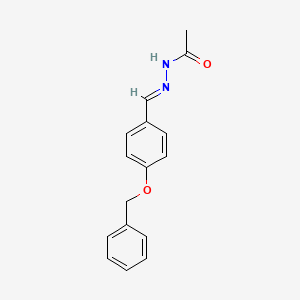
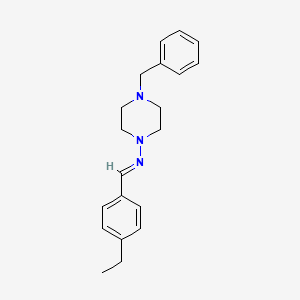
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![2-(2,5-Dimethylanilino)-3-{(E)-[(2,5-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15080406.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080426.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B15080429.png)
![2-[(3-methoxybenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080431.png)
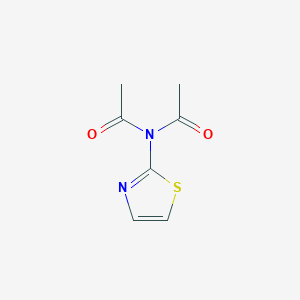
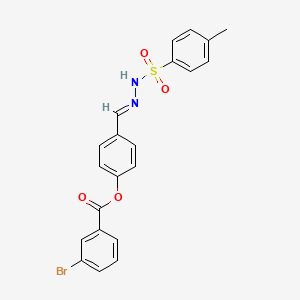
![(2E)-5-benzyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B15080462.png)
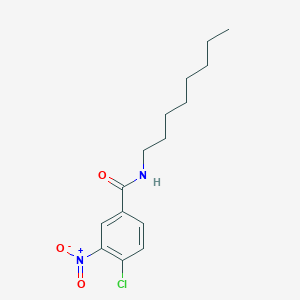
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}octanamide](/img/structure/B15080465.png)
